3-Azabicyclo[3.3.1]nonan-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTCZCDQPIZEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Journey Through Time: the Historical Context of Bicyclo 3.3.1 Nonane Systems
The exploration of bicyclo[3.3.1]nonane systems dates back to the early 20th century. oregonstate.edu Initial interest in this bicyclic framework was sporadic, largely due to the challenges associated with its synthesis. oregonstate.edu Early research efforts were primarily focused on understanding the strained nature of these ring systems. oregonstate.edu However, a renewed interest has emerged in recent times, driven by the discovery of its presence in various natural products and its potential applications in medicinal chemistry. oregonstate.edursc.org
The unique geometry of the bicyclo[3.3.1]nonane system, which can be seen as a hybrid of cyclohexane (B81311) and cyclooctane rings, imparts special chemical and physical properties. oregonstate.edu This has led to extensive studies on its conformational analysis and reactivity. oregonstate.edu The development of novel synthetic methods has further propelled the investigation of this intriguing class of compounds. oregonstate.edu
The Rise of a Versatile Building Block: the 3 Azabicyclo 3.3.1 Nonane Motif
The introduction of a nitrogen atom at the 3-position of the bicyclo[3.3.1]nonane framework gives rise to the 3-azabicyclo[3.3.1]nonane motif, a scaffold of significant importance in organic synthesis. This structural motif is a common feature in many biologically active natural products, particularly indole alkaloids, which have shown potential as anticancer, antimalarial, and anti-inflammatory agents. rsc.orgnih.gov
The synthetic utility of the 3-azabicyclo[3.3.1]nonane core is vast. It serves as a crucial intermediate in the synthesis of complex molecules and pseudo-natural products, which are valuable for structure-activity relationship studies in drug discovery. colab.ws The development of catalytic asymmetric strategies to construct this N-bridged ring system is an active area of research. colab.ws Various synthetic routes, including the Mannich reaction, have been effectively employed to construct this framework. smolecule.comrsc.org
The versatility of the 3-azabicyclo[3.3.1]nonane scaffold is further highlighted by its use in the development of ligands for various biological targets. For instance, derivatives of this motif have been explored as ligands for the estrogen receptor and as potential treatments for neurological disorders. smolecule.comnih.gov
Deconstructing the Scaffold: Structural Characteristics and Nomenclature of 3 Azabicyclo 3.3.1 Nonan 7 One
Direct Synthesis of the this compound Core
The construction of the 3-azabicyclo[3.3.1]nonane framework, a key structural motif in various biologically active compounds, has been the focus of significant synthetic efforts. Direct approaches to this bicyclic system, particularly the 7-oxo derivative, are of considerable interest due to their potential for further functionalization. These methods primarily rely on the formation of the bicyclic ring system in a single or a few straightforward steps.
Mannich-Type Condensation Reactions
The Mannich reaction and its variations stand as one of the most powerful and versatile tools for the synthesis of this compound and its derivatives. semanticscholar.orgnih.gov This reaction typically involves the condensation of a ketone containing at least one acidic α-hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. semanticscholar.org The inherent nature of this transformation allows for the direct construction of the bicyclic core, making it a highly convergent and atom-economical approach.
Modified Mannich Cyclocondensation with Piperidones and Analogous Precursors
A significant and widely employed strategy for the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton involves a modified Mannich cyclocondensation utilizing pre-formed piperidone rings as the ketone component. semanticscholar.org This approach offers a high degree of control over the substitution pattern of the final bicyclic product.
In a typical procedure, a 4-piperidone (B1582916) derivative is reacted with an aldehyde and a primary amine. semanticscholar.org For instance, the condensation of 1-(3-ethoxypropyl)-4-oxopiperidine with primary amines like 1-(3-aminopropyl)imidazole (B109541) or 1-(2-aminoethyl)piperazine (B7761512) and formaldehyde (B43269) in the presence of acetic acid in methanol (B129727) yields the corresponding 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org The use of conformationally homogeneous cyclic ketones in the Mannich reaction has been shown to increase the yield of the major product. semanticscholar.org
The versatility of this method is demonstrated by the synthesis of various derivatives, including 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which are conveniently synthesized through a one-pot Mannich condensation of cyclohexanones, benzaldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been prepared from the reaction of a 4-thianone, an aldehyde, and an amine. tandfonline.com
Table 1: Examples of Modified Mannich Cyclocondensation for this compound Analogs
| Piperidone/Analogous Precursor | Amine | Aldehyde | Product | Reference |
| 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(3-Aminopropyl)imidazole | Paraformaldehyde | 3-(3-Ethoxypropyl)-7-(3-imidazolopropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | semanticscholar.org |
| 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(2-Aminoethyl)piperazine | Paraformaldehyde | 3-(3-Ethoxypropyl)-7-(2-piperazin-1-ylethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | semanticscholar.org |
| Cyclohexanone (B45756) | Ammonium acetate | Benzaldehyde | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | researchgate.net |
| 4-Thianone | Benzylamine | Formaldehyde | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Guareschi imides | Primary aliphatic amines | Formaldehyde | 2,4-Dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles | researchgate.net |
Tandem Mannich Annulation Approaches
A highly efficient one-pot tandem Mannich annulation reaction has been developed for the direct synthesis of 3-azabicyclo[3.3.1]nonane derivatives. rsc.org This methodology is particularly noteworthy as it allows for the construction of the bicyclic scaffold directly from aromatic ketones, paraformaldehyde, and dimethylamine, achieving yields of up to 83%. rsc.org This represents the first instance of utilizing aromatic ketones as practical precursors for this bicyclic system.
The reaction proceeds through an initial Mannich reaction to form a β-aminoketone intermediate, which then undergoes an intramolecular cyclization via a second Mannich-type condensation to furnish the 3-azabicyclo[3.3.1]nonan-9-one skeleton. This tandem approach streamlines the synthetic process, offering operational simplicity and good yields. rsc.org
The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enolizable ketone. A subsequent intramolecular nucleophilic attack leads to the ring closure and formation of the bicyclic framework.
Table 2: Tandem Mannich Annulation for 3-Azabicyclo[3.3.1]nonane Derivatives
| Ketone | Amine | Aldehyde | Product | Yield (%) | Reference |
| Aromatic Ketones | Dimethylamine | Paraformaldehyde | 3-Azabicyclo[3.3.1]nonane derivatives | up to 83 | rsc.org |
Multicomponent Reaction Systems
Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like this compound and its analogs in a single step from readily available starting materials. acs.org These reactions are characterized by their high atom economy and convergence.
A notable example is the one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones from the reaction of a ketone, an aldehyde, and ammonium acetate in a polar aprotic solvent. researchgate.net This three-component reaction efficiently assembles the bicyclic core. The synthesis of 2,4-diaryl-6,7-benzo-3-azabicyclo[3.3.1]nonan-9-ones and α,α'-bis(substituted-benzylidene)cycloalkanones can also be achieved through similar one-pot multicomponent strategies. researchgate.net
Furthermore, the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate via a double Mannich-type reaction leads to the formation of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, highlighting the versatility of MCRs in constructing diverse bicyclic systems. nih.gov
Intermolecular Cyclization Strategies
Beyond Mannich-type reactions, intermolecular cyclization strategies offer alternative pathways to the 3-azabicyclo[3.3.1]nonane core. rsc.org These methods typically involve the formation of one or more rings through the reaction of two separate molecular entities.
One such approach involves the Michael addition of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. researchgate.net This reaction leads to the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net The stereochemical outcome of these reactions has been a subject of study. researchgate.net
Another strategy involves the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones, which can yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position. nih.gov Additionally, the annulation of a β-keto ester with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been shown to produce the bicyclic system. nih.gov
Ring-Cleavage and Rearrangement Pathways from Polycyclic Systems
The synthesis of the 3-azabicyclo[3.3.1]nonane skeleton can also be achieved through the ring-cleavage or rearrangement of more complex polycyclic systems. rsc.org These methods often provide access to specific stereoisomers or substituted derivatives that may be difficult to obtain through direct cyclization approaches.
One documented pathway involves the ring-cleavage of diazaadamantanes. semanticscholar.org Another example is the transformation of a spirodiepoxyketone into a bicyclo[3.3.1]non-3-en-2-one system when treated with thiophenols under basic conditions, demonstrating a unique ring-opening reaction. nih.gov
Furthermore, the bridged-Ritter reaction of (-)-β-pinene with nitriles in the presence of concentrated sulfuric acid can lead to the formation of optically active 6-alkyl(aryl)amido-4-alkyl(aryl)-2,2,6-trimethyl-3-azabicyclo[3.3.1]non-3-enes. researchgate.net This reaction proceeds through a series of cationic rearrangements, ultimately yielding the bicyclic imino amide or imino alkene products. researchgate.net
Reductive Amination and Cyclization Sequences
Reductive amination serves as a direct and efficient method for the synthesis of azabicyclic frameworks. This strategy typically involves the reaction of a bicyclic ketone precursor with an amine in the presence of a reducing agent. For instance, the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine can be achieved from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
A common pathway involves the initial conversion of the ketone to an oxime intermediate using hydroxylamine (B1172632) hydrochloride. This is followed by reduction of the oxime to the corresponding primary amine. A widely used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
Alternative direct amination strategies employ the reaction of the ketone with an amine source, such as ammonium acetate or methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Careful control of pH is often necessary to prevent side reactions.
| Precursor | Reagents | Product | Key Features |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 1. Hydroxylamine hydrochloride, Ethanol, Reflux2. LiAlH₄, THF | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Two-step process via an oxime intermediate. |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Ammonium acetate or methylamine, NaBH₃CN | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Direct reductive amination, requires pH control. |
Diels-Alder Reactions and Subsequent Transformations
The Diels-Alder reaction provides a powerful tool for constructing the bicyclic core of azabicyclononanes. This [4+2] cycloaddition reaction allows for the formation of the six-membered ring of the bicyclic system in a stereocontrolled manner.
An example of this approach involves the reaction of a diene, such as a 1,3-butadiene (B125203) derivative, with a suitable dienophile, like N-benzylmaleimide. The reaction is often catalyzed by a Lewis acid, for example, aluminum chloride (AlCl₃), at low temperatures. The resulting cycloadduct can then undergo further transformations, such as oxidation, to yield the desired this compound derivative. This methodology has been explored for the synthesis of analogs of colchicine (B1669291) containing the bicyclo[3.3.1]nonane framework. rsc.org
| Diene | Dienophile | Catalyst/Conditions | Intermediate/Product |
| 1,3-Butadiene derivative | N-Benzylmaleimide | AlCl₃, Dichloromethane, -78°C | Cycloadduct for further transformation. |
Dieckman Condensation in Precursor Synthesis
The Dieckman condensation is an intramolecular Claisen condensation of a diester that is pivotal in the synthesis of cyclic β-keto esters, which are valuable precursors for more complex molecules. In the context of this compound synthesis, the Dieckman condensation is instrumental in preparing key piperidone intermediates.
For example, the synthesis of 1-(3-ethoxypropyl)-4-oxopiperidine, a crucial starting material for the construction of 3,7-diazabicyclo[3.3.1]nonan-9-ones, is achieved through the Dieckman condensation of a diester derived from 3-ethoxypropylamine (B153944) and ethyl acrylate. semanticscholar.orgect-journal.kzdoaj.org This piperidone then undergoes a subsequent Mannich cyclocondensation to form the bicyclic diamine structure. semanticscholar.orgect-journal.kzdoaj.org
Synthetic Routes to Analogs with Heteroatoms at Other Positions
The versatility of the bicyclo[3.3.1]nonane framework is further expanded by the incorporation of additional heteroatoms, leading to a diverse range of pharmacological activities.
3,7-Diazabicyclo[3.3.1]nonan-9-ones and Derivatives
The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones, also known as bispidinones, is most commonly and conveniently achieved through a double Mannich reaction. semanticscholar.org This reaction involves the condensation of a 4-piperidone derivative, an aldehyde (typically formaldehyde), and a primary amine. semanticscholar.orgnih.gov
A specific example is the synthesis of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones. This is prepared by the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and a primary amine. semanticscholar.orgect-journal.kzdoaj.org The resulting bispidinone can be further modified, for instance, by Wolff-Kishner reduction of the ketone group. semanticscholar.orgect-journal.kzdoaj.org The stereochemistry and conformation of these derivatives have been studied using NMR spectroscopy, often revealing a "chair-chair" conformation for the two piperidine (B6355638) rings. semanticscholar.orgdoaj.org
| 4-Piperidone Derivative | Amine | Other Reagents | Product |
| 1-(3-ethoxypropyl)-4-oxopiperidine | Primary amines (e.g., 1-(3-aminopropyl)imidazole) | Paraformaldehyde, Acetic acid, Methanol | 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.orgect-journal.kz |
3-Oxa- and 3-Thia-7-azabicyclo[3.3.1]nonan-9-ones
The introduction of an oxygen or sulfur atom at the 3-position of the bicyclic system leads to 3-oxa- and 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, respectively. These analogs are typically synthesized via Mannich-type cyclocondensations. researchgate.netacs.org The starting materials for these syntheses are appropriately substituted tetrahydro-4H-pyran-4-ones or tetrahydro-4H-thiopyran-4-ones.
For example, N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can be prepared from a suitable tetrahydropyranone precursor. researchgate.net The conformational properties of these molecules have been investigated using computational methods and NMR spectroscopy, which suggest a small energy difference between the chair-chair and boat-chair conformers. researchgate.nettandfonline.com The solid-state structures, determined by X-ray diffraction, have shown that while the oxygen-containing bicyclic alcohol exists in a chair-chair form, the sulfur-containing analog can adopt a chair-boat conformation. researchgate.net
3-Selena-7-azabicyclo[3.3.1]nonane Systems
The incorporation of a selenium atom into the bicyclic framework yields 3-selena-7-azabicyclo[3.3.1]nonane derivatives. The synthesis of these compounds has been reported, and their structures have been characterized extensively using various spectroscopic techniques, including ⁷⁷Se NMR spectroscopy and X-ray diffraction analysis. nih.govacs.org
A synthetic route to 7-phenethyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one involves the reaction of 4-selananone with phenethylamine (B48288) and paraformaldehyde in methanol. prepchem.com The resulting bicyclic ketone can be isolated and purified. These selenium-containing analogs have been investigated for their potential biological activities. nih.gov The presence of the heavy selenium atom can influence the conformational preferences of the bicyclic system. rsc.orgnih.gov
| Heteroatom at Position 3 | Synthetic Method | Key Precursor | Example Product |
| Oxygen | Mannich-type cyclocondensation | Tetrahydro-4H-pyran-4-one | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. researchgate.net |
| Sulfur | Mannich-type cyclocondensation | Tetrahydro-4H-thiopyran-4-one | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. researchgate.net |
| Selenium | Mannich-type reaction | 4-Selenanone | 7-Phenethyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one. prepchem.com |
Retrosynthetic Disconnections for the this compound Skeleton
The strategic disassembly of the this compound framework through retrosynthetic analysis reveals logical pathways for its synthesis. This process involves the identification of key bond disconnections that lead to readily available and synthetically viable precursors. The inherent symmetry and bicyclic nature of the target molecule offer several disconnection opportunities, with the most common and effective approaches centering on the formation of the piperidine rings that constitute the bicyclic system.
Key Bond Disconnections and Precursor Identification
The most prevalent retrosynthetic strategy for the this compound skeleton involves a double Mannich-type reaction. This approach is highly efficient as it constructs the bicyclic system in a single step from three simple components.
A primary disconnection strategy targets the C-N and C-C bonds formed during the cyclization. Specifically, disconnections at the N3-C2/N3-C4 and C1-C2/C5-C4 bonds lead back to a piperidin-4-one derivative, an aldehyde (typically formaldehyde), and a primary amine. This is a classic example of the Robinson-Schöpf condensation, a powerful tool for the synthesis of tropinone (B130398) and related bicyclic alkaloids. acs.orgscholaris.caresearchgate.net
Another significant disconnection pathway involves breaking the C1-C2 and C4-C5 bonds. This leads to a key intermediate, a substituted piperidine, which can be further disconnected. This strategy is often employed in syntheses that aim to introduce specific substituents on the carbocyclic ring.
The key precursors identified through these disconnections are:
A cyclic ketone: Often a derivative of cyclohexanone or piperidin-4-one. chemijournal.com
An aldehyde: Formaldehyde is commonly used for the unsubstituted skeleton. semanticscholar.org
A primary amine or ammonia (B1221849) source: Ammonium acetate is a frequent choice, providing the nitrogen atom for the 3-position. chemijournal.com
The table below summarizes the key bond disconnections and the corresponding precursors.
| Disconnection Strategy | Key Bonds Disconnected | Precursors Identified | Relevant Synthetic Reactions |
| Double Mannich Reaction | N3-C2, N3-C4, C1-C2, C5-C4 | Piperidin-4-one, Formaldehyde, Primary Amine/Ammonia | Robinson-Schöpf Condensation acs.orgscholaris.caresearchgate.net |
| Stepwise Annulation | C1-C2, C4-C5 | Substituted Piperidine, Acrolein derivatives | Michael Addition followed by intramolecular cyclization researchgate.net |
| Tandem Mannich Annulation | Multiple C-C and C-N bonds | Aromatic ketones, Paraformaldehyde, Dimethylamine | One-pot tandem Mannich reaction rsc.orgrsc.org |
Strategic Planning for Stereochemical Control in Synthesis
The stereochemical outcome of the synthesis of this compound and its derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their three-dimensional structure. The bicyclic framework can exist in several conformations, with the chair-chair and boat-chair forms being the most common. chemijournal.com
Strategic planning for stereochemical control primarily focuses on the following aspects:
Conformational Preferences: The 3-azabicyclo[3.3.1]nonane skeleton generally adopts a preferred chair-chair conformation to minimize steric strain, with bulky substituents occupying equatorial positions. chemijournal.com However, the presence of certain substitution patterns can favor a boat-chair conformation. The choice of starting materials and reaction conditions can influence this equilibrium.
Diastereoselective Synthesis: The introduction of substituents on the bicyclic frame can create multiple stereocenters. Achieving the desired diastereomer often relies on substrate-controlled or reagent-controlled methods. For instance, the use of chiral auxiliaries or catalysts can direct the stereochemical course of the cyclization reaction. Organocatalytic domino reactions have been shown to be effective in the stereoselective synthesis of related bicyclic systems. nih.gov
Kinetic vs. Thermodynamic Control: The conditions of the cyclization reaction can dictate the stereochemical outcome. Reactions run under kinetic control (lower temperatures, short reaction times) may favor the formation of a less stable isomer, while thermodynamic control (higher temperatures, longer reaction times) will lead to the most stable diastereomer. The choice between these conditions is a critical strategic decision in the synthesis plan.
The following table outlines strategies for stereochemical control:
| Stereochemical Challenge | Strategic Approach | Examples/Methods |
| Control of Ring Conformation | Judicious choice of substituents to favor a specific conformation (e.g., chair-chair). | Introduction of bulky groups at specific positions to lock the conformation. |
| Diastereoselectivity | Use of chiral starting materials, auxiliaries, or catalysts. | Asymmetric Mannich reactions, organocatalyzed domino reactions. nih.gov |
| Enantioselectivity | Employment of chiral catalysts or resolving agents. | Asymmetric synthesis using chiral ligands or enzymes. ontosight.ai |
By carefully considering these retrosynthetic pathways and stereochemical control strategies, chemists can design efficient and selective syntheses of this compound and its analogs for various applications.
Transformations at the Carbonyl Group (C-7 Ketone)
The carbonyl group at the C-7 position is a primary site for functionalization, enabling the introduction of various substituents and the formation of new heterocyclic systems. chemijournal.com
Formation of Oximes, Hydrazones, and Azines
The ketone at C-7 readily undergoes condensation reactions with amine derivatives to form C=N double bonds.
Oximes: Reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate yields the corresponding oxime. nih.gov For instance, 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one has been converted to its O-methyloxime by refluxing with O-methylhydroxylamine hydrochloride and sodium acetate in ethanol. nih.gov These oxime derivatives can be further functionalized; for example, reaction with nicotinic acid in the presence of pyridine (B92270) and POCl3 yields the O-nicotinoyl oxime. chemijournal.com
Hydrazones: Hydrazone derivatives are synthesized by reacting the parent ketone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. chemijournal.com A series of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones have been synthesized and characterized. scirp.org These reactions are typically performed under mild acidic or neutral conditions in alcoholic or aqueous solvents.
Azines: The reaction of 3-hydrazonobutan-2-one oxime with aromatic aldehydes has been shown to form 1,2-bis(arylidene)hydrazine, also known as an azine. researchgate.net This suggests a potential route for forming azine derivatives from the corresponding hydrazone of this compound.
Table 1: Synthesis of Oxime and Hydrazone Derivatives
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one | O-methylhydroxylamine hydrochloride, sodium acetate, ethanol, reflux | 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime | nih.gov |
| 2,4-diphenyl-3-azabicyclo[3.3.1]nonanone oxime | Nicotinic acid, pyridine, POCl3 | 2,4-diphenyl-3-azabicyclo[3.3.1]nonanone O-nicotinoyl oxime | chemijournal.com |
Reduction to Alcohols and Subsequent Reactions
Reduction of the C-7 ketone to a hydroxyl group opens up another avenue for derivatization, leading to the formation of alcohols with varying stereochemistry.
Reduction: The reduction of this compound derivatives is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in methanol is a frequently used reagent for this transformation, yielding the corresponding alcohol. google.comgoogle.comepo.org For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is reduced to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol using NaBH₄ in methanol at 0°C. google.comepo.org The use of lithium aluminum hydride (LiAlH₄) has also been reported to reduce the ketone to a secondary alcohol. vulcanchem.com Catalytic hydrogenation in the presence of a ruthenium complex is another method to produce the endo-alcohol derivative. google.com
Subsequent Reactions: The resulting hydroxyl group can be further functionalized. For example, alkylation of the alcohol can lead to the formation of alkoxy derivatives, mimicking the AE rings of certain Delphinium and Aconitum alkaloids. researchgate.net
Table 2: Reduction of the C-7 Ketone
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride, methanol, 0°C to ambient temperature | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | google.comepo.org |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium complex, H₂ | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | google.com |
Nucleophilic Addition Reactions (e.g., Grignard Reagents)
The addition of organometallic reagents, such as Grignard reagents, to the C-7 carbonyl group allows for the introduction of carbon-based substituents, leading to the formation of tertiary alcohols.
Grignard Reactions: The reaction of this compound derivatives with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. For instance, the addition of phenylmagnesium bromide to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one yields a tertiary alcohol stereospecifically. researchgate.netnih.gov The stereochemistry of the addition is often influenced by the rigid bicyclic framework. researchgate.netnih.gov Similarly, the reaction of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones with Grignard reagents also produces the expected alcohols. tandfonline.com
Table 3: Nucleophilic Addition to the C-7 Ketone
| Ketone | Grignard Reagent | Product | Reference |
|---|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Phenylmagnesium bromide | 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | researchgate.netnih.gov |
Modifications at the Bridging Nitrogen Atom (N-3)
The nitrogen atom at the N-3 position is a key site for introducing a variety of substituents, significantly influencing the properties of the resulting molecules.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine at N-3 can be alkylated using various alkylating agents. For example, N-methylation of 5-(3-methoxyphenyl)-7-methyl-2-azabicyclo[3.3.1]nonane has been achieved to produce the corresponding N-methyl derivative. nih.gov
N-Acylation: Acylation of the nitrogen atom is a common transformation. N-acetyl derivatives can be prepared, for example, by reacting the parent amine with an acylating agent. niscpr.res.in Although the N-acetylation of r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one proved difficult, the corresponding reduced amine was successfully acetylated. niscpr.res.in N-ethoxycarbonyl derivatives have also been synthesized by reacting the amine with ethyl chloroformate in the presence of triethylamine. niscpr.res.in
Table 4: N-Alkylation and N-Acylation Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-(3-Methoxyphenyl)-7-methyl-2-azabicyclo[3.3.1]nonane | Not specified | 3-(2-Methyl-7-methyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol | nih.gov |
| r-2,c-4-Diphenyl-3-azabicyclo[3.3.1]nonane | Not specified | N-Acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | niscpr.res.in |
Installation and Removal of Protecting Groups
The use of protecting groups on the N-3 nitrogen is essential for controlling reactivity during multi-step syntheses.
Installation of Protecting Groups: The benzyloxycarbonyl (Cbz) group is a commonly used protecting group for the nitrogen atom in the 3-azabicyclo[3.3.1]nonane system. smolecule.com The tert-butoxycarbonyl (Boc) group is another widely employed protecting group. For instance, tert-butyl carboxylate 2,4-diaryl-3-azabicyclo[3.3.1]nonanones have been synthesized. chemijournal.com
Removal of Protecting Groups: The Cbz group can be selectively removed under mild conditions, allowing for subsequent functionalization of the nitrogen. smolecule.com Similarly, the Boc group can be removed from N-tert-butoxycarbonyl-substituted spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides by treatment with anhydrous hydrogen chloride. researchgate.net The dealkylation of N-benzyl groups can be achieved using ammonium formate. chemijournal.com
Table 5: Protecting Group Manipulations at N-3
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Protection | Amine | Not specified | N-Cbz-9-azabicyclo[3.3.1]nonan-3-one | smolecule.com |
| Protection | Dealkylated benzylamine | Not specified | tert-Butyl carboxylate 2,4-diaryl-3-azabicyclo[3.3.1]nonanone | chemijournal.com |
| Deprotection | N-tert-butoxycarbonyl-substituted spiro compound | Anhydrous hydrogen chloride | Spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochloride | researchgate.net |
| Deprotection | Benzylamine | Ammonium formate | Dealkylated amine | chemijournal.com |
Substitutions and Functional Group Interconversions on the Carbon Framework
The carbon skeleton of this compound is amenable to a variety of substitution and functional group interconversion reactions, allowing for the introduction of diverse chemical entities and the modulation of the scaffold's physicochemical properties.
Halogenation and Nitro Group Introductions
The introduction of halogens and nitro groups onto the 3-azabicyclo[3.3.1]nonane framework can significantly influence the electronic properties and biological activity of the resulting derivatives. While direct halogenation or nitration of the parent this compound is not extensively documented, related systems demonstrate the feasibility of such transformations. For instance, the synthesis of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones has been achieved, showcasing the potential for substitution at various positions on the bicyclic core. nih.gov These syntheses often begin with appropriately substituted pyridines, which are then catalytically reduced to piperidines before undergoing cyclization to form the azabicyclic framework. nih.gov This approach allows for the incorporation of substituents at specific positions prior to the formation of the bicyclic system.
Formation of Amines and Amides
The carbonyl group at the C-7 position of this compound serves as a versatile precursor for the synthesis of amines and amides. The ketone can be converted to an oxime, which can then be reduced to the corresponding amine. This amine can subsequently be acylated to form a wide array of amide derivatives. For example, a series of 9α-amido-3-azabicyclo[3.3.1]nonane derivatives were synthesized from the corresponding 9α-amine. researchgate.net Spectroscopic analysis, including IR, 1H, and 13C NMR, confirmed the structures of these compounds. researchgate.net X-ray diffraction studies of one derivative, 3-methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane, revealed a flattened chair-chair conformation with the N-CH3 group in an equatorial position. researchgate.net
| Precursor | Reagents | Product | Conformation | Reference |
| 9α-amine-3-azabicyclo[3.3.1]nonane | Acyl chlorides | 9α-amido-3-azabicyclo[3.3.1]nonanes | Flattened chair-chair | researchgate.net |
Cyclization to Form Spiro Heterocyclic Compounds
The ketone functionality at C-7 is a key feature for the construction of spiro heterocyclic compounds. Thiosemicarbazones derived from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been cyclized under acetylating conditions to yield [2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazoline derivatives. researchgate.net The structures of these spiro compounds were confirmed through analytical and spectral studies. researchgate.net This strategy highlights the utility of the carbonyl group as a linchpin for creating more complex, polycyclic systems with potential biological applications.
| Starting Material | Reaction Condition | Product | Reference |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Acetylating conditions | [2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazoline derivatives | researchgate.net |
Introduction of Isothiocyanate Moieties
The introduction of isothiocyanate groups can be achieved through the reaction of a primary amine with carbon disulfide. While direct synthesis from an amino-substituted this compound is a plausible route, the literature more commonly describes the derivatization of related bicyclic systems. The isothiocyanate functionality is a valuable synthon for the preparation of various sulfur and nitrogen-containing heterocycles.
Synthesis of Thiazole (B1198619) and Triazolidinethione Derivatives
The carbonyl group of this compound is a versatile handle for the construction of thiazole and triazolidinethione rings. The formation of these heterocyclic systems often proceeds through an initial condensation reaction at the ketone. For instance, the reaction with thiosemicarbazide (B42300) can lead to thiosemicarbazones, which are key intermediates for further cyclization into thiazole or triazolidinethione derivatives. researchgate.net The synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles, from 3-azabicyclo[3.3.1]nonanones has been reported, underscoring the importance of the carbonyl group in functionalization strategies. researchgate.net
Enantioselective and Diastereoselective Derivatization
The development of enantioselective and diastereoselective methods for the derivatization of the 3-azabicyclo[3.3.1]nonane scaffold is crucial for the synthesis of chirally pure compounds with specific biological activities.
The synthesis of enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones has been achieved, which can serve as chiral host compounds in photochemical reactions. thieme-connect.com The synthesis started from 1,5,7-trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]-nonan-7-carboxylic acid chloride, which was reacted with (-)-menthol. Subsequent reduction of the imide yielded diastereomeric lactams that could be separated. thieme-connect.com The absolute configuration of one of the products was determined by single-crystal X-ray crystallography. thieme-connect.com
Furthermore, the configuration of 7-substituted 3-azabicyclo[3.3.1]nonan-2-ones has been assigned using NMR titration experiments with a known chiral lactam as a reference compound. researchgate.net This method relies on the formation of heterochiral complexes that can be detected by ¹H NMR, providing a tool for determining the absolute configuration of new derivatives. researchgate.net
Diastereoselective alkylation has been employed in the synthesis of C7- and C8-substituted 5-phenylmorphan opioids, which share a related bicyclic core. nih.gov This highlights the potential for stereocontrolled functionalization of the 3-azabicyclo[3.3.1]nonane framework.
| Method | Application | Key Feature | Reference |
| Derivatization with chiral auxiliary | Synthesis of enantiomerically pure lactams | Use of (-)-menthol as a chiral auxiliary followed by separation of diastereomers. | thieme-connect.com |
| NMR titration with chiral reference | Assignment of absolute configuration | Formation of detectable heterochiral complexes. | researchgate.net |
| Diastereoselective alkylation | Synthesis of stereochemically defined opioids | Control over the introduction of substituents at specific stereocenters. | nih.gov |
Asymmetric Synthesis Approaches
The creation of enantiomerically pure 3-azabicyclo[3.3.1]nonane derivatives is essential for their application in areas such as catalysis and pharmaceuticals. rsc.orgnih.gov Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral compound. Several methods have been explored for the asymmetric construction of the bicyclo[3.3.1]nonane core.
One effective strategy involves the use of chiral auxiliaries . In a relevant example, enantiomerically pure 3-azabicyclo[3.3.1]nonan-2-one derivatives were synthesized starting from a derivative of Kemp's triacid. thieme-connect.comresearchgate.net The synthesis utilized (-)-menthol as a chiral auxiliary, which was attached to the scaffold. Subsequent reduction and cyclization steps led to the formation of diastereomeric products that could be separated. thieme-connect.com Saponification of the separated esters then yielded the individual enantiomerically pure carboxylic acids. thieme-connect.com This approach highlights how a chiral auxiliary can guide the stereochemical course of a reaction sequence, allowing for the isolation of enantiomerically pure products.
Organocatalysis represents another powerful tool for asymmetric synthesis. For instance, an asymmetric cascade reaction has been used to construct highly enantioselective bicyclo[3.3.1] bicyclic ketals from 2-hydroxyphenylboronic acid and an enone, catalyzed by a Pd(II) complex. rsc.org While this example leads to a ketal, the underlying principle of an asymmetric cascade—where a single catalyst controls the stereochemistry of multiple bond-forming events—is a key strategy applicable to the synthesis of chiral this compound derivatives.
Furthermore, organometallic chemistry provides powerful methods for achieving stereocontrolled outcomes in the synthesis of complex bicyclic cores. rsc.orgnih.gov These approaches can involve chiral ligands on a metal catalyst that influence the facial selectivity of a reaction on the substrate.
Table 1: Asymmetric Synthesis Strategies for the Bicyclo[3.3.1]nonane Scaffold
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of subsequent reactions. | Use of (-)-menthol to direct the synthesis of diastereomeric 3-azabicyclo[3.3.1]nonan-2-one precursors, which are then separated. | thieme-connect.comthieme-connect.com |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Pd(II)-catalyzed one-pot asymmetric cascade reaction to form enantioselective bicyclic ketals. | rsc.org |
Control of Diastereoselectivity in Reactions
Beyond establishing the initial chirality of the scaffold, controlling the relative stereochemistry of substituents introduced during functionalization is critical. Diastereoselectivity in reactions on the this compound core is heavily influenced by its rigid conformational preferences, typically a flattened chair-chair conformation. researchgate.net
Reactions such as Michael additions are fundamental to building the bicyclic system. The stereochemical outcome of these additions can be controlled by the reaction conditions. For example, Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds yield various substituted 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net The ratio of the resulting diastereomers can be influenced by the choice of base; for instance, using potassium carbonate can lead to a different diastereomeric ratio compared to other bases. researchgate.net
The reduction of the ketone at the C-7 position (or the analogous C-9 position in related systems) is a key transformation that can lead to stereoisomeric alcohols. The facial selectivity of the hydride attack is dictated by the steric environment of the bicyclic system. Studies on the reduction of related 3,7-diheterabicyclo[3.3.1]nonan-9-ones with lithium aluminum hydride (LiAlH₄) have shown that a mixture of two stereoisomeric alcohols is typically formed, with different orientations of the new hydroxyl group. researchgate.net The choice of reducing agent and the substituents already present on the scaffold can influence the ratio of these diastereomers. For example, in the reduction of a related imide, hydride transfer occurred with high facial diastereoselectivity, leading to only two of the four possible diastereomers. thieme-connect.com
The stereochemistry of substituents can also be controlled through substitution-assisted reactions. The nature of the substituents on the nitrogen atom and other positions on the rings can regulate the stereochemical outcome of further modifications. acs.org NMR spectroscopy is a crucial tool for determining the configuration and preferred conformation of the resulting diastereomers. researchgate.netnih.gov For instance, the coupling constants of protons on the bicyclic frame in ¹H NMR spectra can reveal whether the rings are in a chair-chair or a chair-boat conformation, which in turn confirms the stereochemical arrangement of the substituents. researchgate.net
Table 2: Factors Influencing Diastereoselectivity in 3-Azabicyclo[3.3.1]nonane Reactions
| Reaction Type | Influencing Factor | Observed Outcome | Reference |
|---|---|---|---|
| Michael Addition | Base used in the reaction | The ratio of diastereomeric products (e.g., Va:Vb) was found to be 1:4 with potassium carbonate. | researchgate.net |
| Ketone Reduction | Steric hindrance of the bicyclic frame | Reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones with LiAlH₄ produces a mixture of two stereoisomeric alcohols. | researchgate.net |
| Cyclocondensation | Reaction conditions | Different reaction conditions for the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones lead to different stereoisomers. | nih.gov |
Stereochemical and Conformational Analysis of 3 Azabicyclo 3.3.1 Nonan 7 One Derivatives
Conformational Preferences of the Bicyclic System
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most common being the chair-chair and the boat-chair forms. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions within the molecule.
Chair-Chair Conformation
In many derivatives of 3-azabicyclo[3.3.1]nonan-7-one, the twin-chair conformation is the most stable arrangement. rsc.orgnih.gov In this conformation, both six-membered rings adopt a chair-like geometry. This preference is particularly noted in derivatives where bulky substituents are absent or are positioned to minimize steric strain. For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones often adopt a chair-chair conformation with the aryl groups in equatorial positions to reduce steric hindrance. researchgate.net Similarly, N-methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane has been shown to adopt a flattened chair-chair conformation. researchgate.net
However, the ideal chair-chair conformation is often distorted. The lone pair of electrons on the nitrogen atom at position 3 can exert a significant repulsive force on the hydrogen atom at C7, leading to a flattening of the cyclohexane (B81311) ring. rsc.org This distortion is a key feature of the 3-azabicyclo[3.3.1]nonane system. In some cases, intermolecular forces, such as N-H···π interactions, can further stabilize the chair-chair conformation in the crystal lattice. nih.gov
Boat-Chair Conformation
While the chair-chair form is common, the boat-chair conformation becomes significant, and sometimes predominant, under specific structural conditions. researchgate.netnih.gov In this arrangement, one of the six-membered rings maintains a chair conformation while the other adopts a boat form.
A primary driver for the adoption of a boat-chair conformation is the presence of intramolecular hydrogen bonding. For example, in certain secondary alcohol derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, an intramolecular hydrogen bond can form between the hydroxyl group and the nitrogen atom's lone pair, making the chair-boat conformation energetically more favorable than the chair-chair form. researchgate.net The piperidine (B6355638) ring, in this case, assumes the boat conformation to facilitate this interaction. researchgate.net
The introduction of bulky substituents can also favor a boat-chair conformation. For instance, while 2-methyl and 2-ethyl substituted 3-benzyl-3-azabicyclo[3.3.1]nonanes prefer a flattened double-chair conformation, the introduction of a larger 2-isopropyl substituent shifts the equilibrium in favor of the chair-boat conformation. researchgate.net X-ray diffraction studies have confirmed the existence of chair-boat conformers in the solid state for certain derivatives, such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, where the sulfur atom is located in the boat portion of the bicyclic ring. nih.gov
Factors Influencing Conformational Equilibrium
The equilibrium between the chair-chair and boat-chair conformations is influenced by a combination of steric and electronic factors.
Steric Hindrance: The size and position of substituents play a crucial role. Bulky groups, particularly at the 2, 4, 6, or 8 positions, can introduce significant 1,3-diaxial steric strain in a chair-chair conformation, thereby favoring a boat-chair arrangement where these interactions are alleviated. researchgate.net For example, a bulky tert-butyl group at the 3β-position can destabilize the chair-chair conformation. researchgate.net Conversely, placing large substituents in equatorial positions generally favors the chair-chair form. researchgate.net
Electronic Effects: Intramolecular hydrogen bonding, as discussed previously, is a powerful electronic effect that can stabilize the boat-chair conformation. researchgate.net The repulsion between the lone pairs of heteroatoms can also be a determining factor. In 3,7-diheterabicyclo[3.3.1]nonanes, the repulsion between the lone pairs on nitrogen atoms at positions 3 and 7 can favor a boat-chair conformation to increase the distance between them. rsc.org Furthermore, the nature of the heteroatom itself can influence the conformational preference. For instance, in some 3,7-diheterabicyclo[3.3.1]nonan-9-ones, the presence of an oxygen atom in one ring and a nitrogen atom in the other leads to a chair-chair conformation where the oxygen-containing ring is slightly flattened and the nitrogen-containing ring is more puckered. researchgate.net
Experimental Determination of Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of this compound derivatives in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) of protons and carbons in the bicyclic framework are highly sensitive to their chemical environment and spatial orientation, providing valuable conformational information. researchgate.nettandfonline.comnih.gov
In ¹H NMR spectra, the coupling constants (J-values) between adjacent protons are particularly informative. For example, a doublet of doublets for the equatorial protons at C2 and C4 with large geminal coupling constants (10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz) is indicative of a chair-chair conformation for both piperidine rings in 3,7-diazabicyclo[3.3.1]nonane derivatives. semanticscholar.org The observation of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments, such as NOESY, can provide direct evidence for the through-space proximity of certain protons, further confirming a specific conformation. jrespharm.com
Detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction with 2D techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all signals and a detailed understanding of the conformational preferences of these complex molecules in solution. nih.govjrespharm.com
Below are illustrative tables of ¹H and ¹³C NMR chemical shift data for representative 3-azabicyclo[3.3.1]nonane derivatives, highlighting the differences that can be observed with varying substitution and conformation.
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for 3-Azabicyclo[3.3.1]nonane Derivatives in CDCl₃
| Compound/Proton | H2, H4 | H6, H8 | H1, H5 | Other | Reference |
|---|---|---|---|---|---|
| N-Hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | 4.32 (d) | 2.05-2.20 (m) | 2.85-2.95 (m) | 7.20-7.40 (m, Ar-H) | asianpubs.org |
| N-Hydroxy-2,4-bis(p-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | 4.25 (d) | 2.00-2.15 (m) | 2.80-2.90 (m) | 3.75 (s, OCH₃), 6.80-7.20 (m, Ar-H) | asianpubs.org |
Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for 3-Azabicyclo[3.3.1]nonane Derivatives in CDCl₃
| Compound/Carbon | C2, C4 | C6, C8 | C1, C5 | C9 | Other | Reference |
|---|---|---|---|---|---|---|
| N-Hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | 65.8 | 32.5 | 45.2 | 212.5 | 127.0-140.0 (Ar-C) | asianpubs.org |
| N-Hydroxy-2,4-bis(p-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | 65.2 | 32.3 | 45.0 | 212.8 | 55.2 (OCH₃), 113.5-159.0 (Ar-C) | asianpubs.org |
Note: The chemical shift values are approximate and can vary depending on the specific derivative and experimental conditions.
Coupling Constant Analysis (e.g., 1JC-H, Geminal, Vicinal)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the stereochemical analysis of this compound and its derivatives. The analysis of coupling constants, including one-bond carbon-proton (¹JC-H), geminal (²JH-H), and vicinal (³JH-H) couplings, provides profound insights into the molecule's conformation.
Stereoelectronic effects significantly influence the conformational stability of these bicyclic systems. beilstein-journals.org For instance, in a series of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, the chair-chair conformation is preferred due to hyperconjugative interactions. beilstein-journals.orgnih.gov This is supported by the analysis of ¹JC-H coupling constants, which can be measured from the ¹³C satellites in ¹H NMR spectra. beilstein-journals.orgnih.gov A notable observation is the Perlin effect, where the ¹JC-H value for an equatorial proton is typically larger than for an axial proton. This difference, often around 6-10 Hz in six-membered rings containing nitrogen or oxygen, is attributed to hyperconjugative interactions between lone pairs and antibonding σ* orbitals.
Vicinal coupling constants (³JH-H) are particularly informative for determining dihedral angles, as described by the Karplus equation. organicchemistrydata.org In chair conformations, the coupling between axial-axial protons (³Jaa) is characteristically large (around 10-13 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (typically 2-6 Hz). organicchemistrydata.orgnih.gov For example, in a methylated [3.3.1]azabicycle, equal coupling constants of ³Jaa = 13.8 Hz for the interactions of 7-Hₐ with both 6-Hₐ and 8-Hₐ confirm a true-chair conformation for the cyclohexane ring. nih.gov Conversely, geminal coupling constants (²JH-H) are generally less structurally informative but can be influenced by the H-C-H bond angle and substituent electronegativity. miamioh.edu
The analysis of these coupling constants, often in conjunction with computational methods, allows for a detailed understanding of the preferred conformations and the subtle electronic interactions that govern them in derivatives of this compound. beilstein-journals.orgresearchgate.net
Two-Dimensional NMR Techniques (NOESY, COSY, HET-COSY, HMBC, JMOD)
A suite of two-dimensional (2D) NMR techniques is indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the complex stereochemistry of this compound derivatives. researchgate.netnih.gov These techniques provide through-bond and through-space correlation data that complement the information derived from one-dimensional NMR experiments. researchgate.netnih.gov
COSY (Correlation Spectroscopy) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. libretexts.org This is crucial for identifying adjacent protons and tracing the connectivity within the bicyclic framework. libretexts.orgresearchgate.net For instance, COSY spectra can confirm the coupling between protons on adjacent carbons in the piperidine and cyclohexane rings. researchgate.net
HET-COSY (Heteronuclear Correlation Spectroscopy) , now largely superseded by HSQC and HMBC, establishes correlations between directly bonded protons and heteronuclei, most commonly ¹³C. researchgate.netHSQC (Heteronuclear Single Quantum Coherence) provides one-bond ¹H-¹³C correlations with high sensitivity, allowing for the direct assignment of a proton's signal to its attached carbon. jrespharm.comyoutube.comHMBC (Heteronuclear Multiple Bond Correlation) , on the other hand, reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). jrespharm.comyoutube.comtandfonline.com This is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton by correlating protons to carbons that are two or three bonds away. jrespharm.comtandfonline.com
JMOD (J-modulated spin-echo) , or DEPT (Distortionless Enhancement by Polarization Transfer), is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum. nih.govjrespharm.com
Together, these 2D NMR techniques provide a comprehensive toolkit for the detailed structural and conformational analysis of this compound derivatives in solution. researchgate.netnih.gov
Dynamic NMR Studies of Ring Inversion
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of conformational changes in molecules, such as the ring inversion of this compound derivatives. niscpr.res.in By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which provides information about the energy barriers of the conformational exchange processes. niscpr.res.in
In many derivatives of 3-azabicyclo[3.3.1]nonane, the molecule exists in a dynamic equilibrium between different conformations, most commonly the chair-chair and chair-boat forms. tandfonline.comniscpr.res.in At room temperature, if the rate of interconversion is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of inversion slows down, and the signals for the individual conformers may become resolved. niscpr.res.in
For example, in N-acetyl and N-ethoxycarbonyl derivatives of some diazabicyclo[3.3.1]nonanes, dynamic ¹H NMR studies have been used to determine the energy barrier for rotation around the N-CO bond. niscpr.res.in This restricted rotation is a consequence of the partial double bond character of the amide bond. niscpr.res.in In some N-nitroso derivatives, the energy barrier for N-NO rotation was found to be in the range of 60-70 kJ/mol. niscpr.res.in For an N-ethoxycarbonyl derivative, the energy barrier for N-CO rotation was determined to be 50.8 kJ/mol. niscpr.res.in
In some cases, attempts to observe the displacement of conformational equilibria by varying the temperature of the NMR experiment have not shown appreciable changes, indicating a strong preference for a single conformation within the studied temperature range. researchgate.net However, in other systems, DNMR has been instrumental in directly observing the equilibrium between chair-boat and chair-chair conformations. tandfonline.com
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction provides the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. tandfonline.comtandfonline.com This technique has been extensively applied to derivatives of this compound to unambiguously determine their solid-state conformations and to understand the influence of various substituents on the geometry of the bicyclic system. tandfonline.comnih.gov
Solid-State Conformations
X-ray diffraction studies have revealed that derivatives of this compound can adopt several conformations in the solid state, primarily the chair-chair and chair-boat forms. nih.goviucr.org The preferred conformation is often influenced by the nature and position of substituents on the bicyclic framework.
For many derivatives, a distorted chair-chair conformation is observed. tandfonline.comiucr.org For example, 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one adopts a distorted chair-chair conformation in the solid state. iucr.org Similarly, the perchlorate (B79767) salt of N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9,9-diol, derived from the corresponding ketone, exists as a chair-chair conformer. tandfonline.com
However, the chair-boat conformation is also frequently observed, particularly in sterically hindered derivatives or when specific intermolecular interactions can stabilize this less common arrangement. tandfonline.comnih.gov For instance, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one crystallizes in a chair-boat conformation, with the sulfur atom located in the boat portion of the bicyclic ring. nih.govacs.org Another example is 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, where the nitrogen-containing ring adopts a boat conformation and the sulfur-containing ring is in a chair conformation. tandfonline.com The presence of bulky substituents can favor the chair-boat conformation to alleviate steric strain. researchgate.net
The table below summarizes the solid-state conformations of some this compound derivatives as determined by X-ray diffraction.
| Compound | Solid-State Conformation | Reference |
|---|---|---|
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Distorted Chair-Chair | iucr.org |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | nih.govacs.org |
| 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair (S-ring) - Boat (N-ring) | tandfonline.com |
| N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9,9-diol perchlorate | Chair-Chair | tandfonline.com |
| 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | researchgate.net |
These studies highlight the conformational flexibility of the 3-azabicyclo[3.3.1]nonane skeleton and the significant role that substituents play in determining the preferred solid-state structure.
Intermolecular and Intramolecular Interactions in Crystal Packing
The way molecules of this compound derivatives arrange themselves in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, C-H···π interactions, and van der Waals forces. iucr.orgnih.gov These interactions are crucial for the stabilization of the crystal lattice.
Intramolecular interactions can also play a significant role in dictating the conformation of the molecule itself. For example, intramolecular hydrogen bonds can lead to the formation of ring motifs, which can stabilize a particular conformation. nih.gov In one derivative, two intramolecular N-H···O hydrogen bonds create S(6) ring motifs, contributing to the stability of the molecular conformation. nih.gov In another case, an intramolecular C-H···π interaction is observed. iucr.org
Intermolecular interactions are responsible for building the three-dimensional crystal structure. Hydrogen bonding is a common and powerful directional interaction. For instance, in the crystal structure of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivatives, N-H···O and C-H···O hydrogen bonds are important for the crystal packing. nih.gov In some cases, molecules are linked into chains by weak intermolecular C-H···N hydrogen bonds. nih.gov
It is noteworthy that in some structures, the amine function is not involved in any intermolecular interactions. iucr.org The interplay of these various weak interactions ultimately determines the final crystal packing arrangement.
Theoretical Studies of Conformational Stability
Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the conformational landscape of this compound derivatives. tandfonline.comresearchgate.net These computational studies complement experimental data from NMR and X-ray diffraction by providing insights into the relative energies of different conformers and the electronic factors that govern their stability. iucr.orgresearchgate.net
For example, ab initio calculations have been performed on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one. Single-point calculations at the MP4/6-31G level revealed a small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. tandfonline.comresearchgate.net Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set for the same molecule also showed that the boat-chair form is slightly more stable than the chair-chair form. tandfonline.com Similar calculations for the sulfur-containing analogue also suggested the boat-chair conformer to be more stable. tandfonline.com
DFT calculations at the B3LYP/6–31G(d,p) level have been used to optimize the molecular structure of derivatives and compare the results with experimental solid-state structures obtained from X-ray diffraction. iucr.org These theoretical models can accurately predict molecular geometries and provide a deeper understanding of the conformational preferences.
Theoretical studies can also elucidate the role of specific interactions in stabilizing certain conformations. For instance, calculations have supported the idea that the stabilization of the chair-chair conformer in some thia-analogues is due to an improper C–H···S hydrogen bond. rsc.org The energy lowering due to an n(S) → σ*(C–H) overlap interaction was calculated to be 1.61 kcal/mol. rsc.org For protonated 3-azabicyclo[3.3.1]nonane, theoretical studies have provided insights into its conformational behavior. rsc.org
These computational approaches are invaluable for rationalizing experimental observations and for predicting the conformational behavior of new derivatives of this compound.
Ab Initio Methods
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy for studying molecular systems. These techniques have been effectively employed to investigate the conformational landscape of 3-azabicyclo[3.3.1]nonane derivatives.
Second-order Møller-Plesset perturbation theory (MP2), a prominent ab initio method, has been utilized to explore the potential conformers of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes. researchgate.net By optimizing electronic energies with the triple-zeta correlation-consistent basis set (cc-pVTZ), researchers have identified six possible conformers arising from combinations of skeletal changes and the internal rotation of acyl substituents. researchgate.net These studies successfully characterized not only the well-known, less-strained chair-chair (CC) forms but also previously unknown boat-chair (BC) and twin-boat (TT) conformers. researchgate.net Calculations revealed that the relative energies of the BC conformers are close to those of the CC rotamers, suggesting they are a significant part of the conformational ensemble, whereas the TT conformers are considerably more strained and thus less likely to be populated. researchgate.net
In a related study on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point ab initio calculations at the MP4/6-31G level were performed. researchgate.net This analysis determined a relatively small energy difference of 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers, providing a quantitative measure of their relative stabilities. researchgate.net The concerted use of ab initio and DFT calculations has also proven powerful in determining the absolute configuration of chiral bicyclo[3.3.1]nonane diones by comparing calculated and experimental optical rotation and circular dichroism spectra. acs.org
| Compound System | Ab Initio Method | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanes | MP2 | cc-pVTZ | Characterized CC, BC, and TT conformers; found BC conformers to be energetically competitive with CC forms. | researchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4 (single point) | 6-31G | Calculated an energy difference of 1.497 kcal/mol between CC and BC conformers. | researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules, balancing computational cost with accuracy. It is extensively used to investigate the structural and electronic properties of this compound derivatives.
A common approach involves using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G(d,p) to perform calculations. nih.goviucr.org These studies often focus on calculating frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter, as it indicates the molecule's chemical reactivity and the energy of electronic transitions. dntb.gov.ua For instance, in a study of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the HOMO and LUMO energies were calculated to be -6.361 eV and -1.056 eV, respectively, resulting in an energy gap of 5.305 eV. iucr.org This relatively large gap suggests significant stability. iucr.orgdntb.gov.ua
DFT calculations also generate molecular electrostatic potential (MEPS) maps, which visualize the charge distribution on the molecule's surface. In the aforementioned chloroacetyl derivative, the MEPS map showed a negative potential (red region) over the carbonyl oxygen, indicating it as a likely site for electrophilic attack, while the absence of a strong positive potential (bright blue region) suggested no obvious sites for nucleophilic attack. iucr.org
| Derivative | DFT Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | B3LYP/6-31G(d,p) | -6.361 | -1.056 | 5.305 | iucr.org |
Molecular Geometry Optimization
A primary application of computational methods is the determination of a molecule's most stable three-dimensional structure through geometry optimization. For derivatives of this compound, these calculations are crucial for predicting the preferred conformation of the bicyclic system, which can exist in chair-chair (CC), chair-boat (CB), or twin-boat (TB) forms. iucr.org
DFT calculations, typically at levels like B3LYP/6-311g(d,p), are used to optimize the molecular structures, yielding theoretical bond lengths and angles. nih.govsemanticscholar.org These optimized parameters can then be compared with experimental data, most commonly from single-crystal X-ray diffraction, to validate the computational model. For example, in 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the theoretically optimized molecular structure was found to be in good agreement with the experimentally determined structure. iucr.org This compound, like many 3,7-diazabicyclo[3.3.1]nonanes, was found to adopt a distorted chair-chair conformation. iucr.org
However, the conformational preference is highly sensitive to the substitution pattern. While many 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones adopt a chair-chair conformation, 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones often prefer a chair-boat conformation. beilstein-journals.orgbeilstein-journals.org The presence of heteroatoms other than nitrogen can also influence the conformation. The "Hockey Sticks" effect describes how lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions (like sulfur or selenium) can destabilize the CC conformer, making the BC conformer more favorable. nih.govrsc.org
| Derivative | Method | Predicted Conformation | Key Influencing Factors | Reference |
|---|---|---|---|---|
| 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ones | DFT/NMR | Chair-Chair | Stereoelectronic effects (hyperconjugation). | beilstein-journals.orgbeilstein-journals.org |
| 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones | X-ray/NMR | Chair-Boat | Steric hindrance from phenyl groups. | beilstein-journals.orgbeilstein-journals.org |
| 3,7-Diheterabicyclo[3.3.1]nonanes (S, Se) | Theoretical | Boat-Chair preference | "Hockey Sticks" effect (lp-lp repulsion). | nih.govrsc.org |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | DFT/X-ray | Distorted Chair-Chair | Comparison of calculated vs. experimental geometry. | iucr.org |
Analysis of Stereoelectronic Effects (e.g., Hyperconjugation, Anomeric Effect)
Stereoelectronic effects, which involve the interaction of electron orbitals based on their spatial orientation, play a critical role in the conformation and reactivity of 3-azabicyclo[3.3.1]nonane derivatives.
Hyperconjugation: This effect involves the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). beilstein-journals.org Natural Bond Orbital (NBO) analysis is a powerful computational tool used to identify and quantify these interactions. In a series of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, a key stabilizing factor for the chair-chair conformation was identified as a hyperconjugative interaction between the lone pair of the nitrogen atom (nN) and the anti-bonding sigma orbital of the C(7)–Heq bond (σC–H(7)eq). beilstein-journals.orgbeilstein-journals.org This nN→σC–H(7)eq interaction, which depends on the specific geometry between the orbitals, stabilizes the molecule and influences properties like the ¹JC-H coupling constants observed in NMR spectroscopy. beilstein-journals.org
Furthermore, through-bond stereoelectronic effects, including hyperconjugation and conjugation, have been studied with DFT to explain surprising differences in reactivity between closely related 3-azabicyclo[3.3.1]nonane derivatives. nih.govchemrxiv.org Computational analyses demonstrated that remote, through-bond stereoelectronic effects are the key factor governing the diverging reactivity of a vinylogous chloride and a vinylogous ester under acidic conditions. nih.gov
Anomeric Effect: The anomeric effect describes the tendency for a heteroatomic substituent adjacent to another heteroatom within a saturated ring to prefer the axial position, which is counterintuitive from a purely steric standpoint. wikipedia.org This effect is a type of stereoelectronic interaction involving the delocalization of a lone pair from one heteroatom into the anti-bonding orbital of the bond between the ring and the adjacent substituent (n→σ). wikipedia.org While classically described in pyranose rings, the underlying principles apply to other heterocyclic systems, including 3-azabicyclo[3.3.1]nonane derivatives. The stability conferred by such n→σ interactions, a form of hyperconjugation, can significantly influence the conformational equilibrium, favoring conformations that might otherwise be considered sterically hindered. beilstein-journals.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 3-azabicyclo[3.3.1]nonane systems. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of the molecule's structure can be assembled.
Proton NMR provides crucial information about the chemical environment and connectivity of hydrogen atoms within the molecule. In derivatives of 3-azabicyclo[3.3.1]nonan-7-one, the chemical shifts (δ) and coupling constants (J) of the protons are highly dependent on their spatial orientation (axial or equatorial) and the nature of substituents. researchgate.netrsc.org For instance, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones, the protons are characterized by their specific chemical shifts and multiplicities. researchgate.net The conformation of the bicyclic system, whether a chair-chair, boat-chair, or flattened chair-chair, significantly influences the observed proton signals. researchgate.net The presence of intramolecular hydrogen bonding, for example between the nitrogen's lone pair and a hydroxyl group, can lead to the adoption of a boat-chair conformation for the piperidine (B6355638) ring, which is reflected in the ¹H NMR spectrum. researchgate.net
Detailed ¹H NMR data for various substituted 3-azabicyclo[3.3.1]nonanes have been reported, allowing for the assignment of signals to specific protons within the bicyclic framework. rsc.orgnih.gov For example, in C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates, the stereochemistry at C-6 dictates the precise chemical shifts and coupling patterns observed. nih.gov Similarly, for 3-azabicyclo[3.3.1]nonanes with substituents at C-6 and C-9, comparison of ¹H NMR data helps in understanding the effects of substitution and stereochemistry at these positions. science.gov
| Compound/Derivative | Proton (¹H) NMR Data Highlights | Reference |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Characterized by specific chemical shifts and multiplicities for the bicyclic protons. | researchgate.net |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Predominantly double chair conformation observed in deuterochloroform solution. | researchgate.net |
| C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates | ¹H NMR data details the effects of substitution and stereochemistry at C-6. | nih.gov |
| 3-Azabicyclo[3.3.1]nonanes with OH and OMe at C-6 and C-9 | Comparison of NMR data illustrates the effects of stereochemistry and substitution. | science.gov |
| 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine derivatives | NMR data showed a preferred flattened chair–chair conformation with the N-CH₃ group in an equatorial disposition. | researchgate.net |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and chemical environment. researchgate.netrsc.orgnih.gov In the case of this compound derivatives, the carbonyl carbon (C=O) of the ketone typically appears at a characteristic downfield chemical shift. The chemical shifts of the other carbon atoms in the bicyclic system are sensitive to the conformation and substitution pattern. researchgate.netnih.gov For example, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and their cyclized thiadiazoline derivatives, the ¹³C NMR spectra were instrumental in confirming their structures. researchgate.net The detailed analysis of ¹³C NMR data, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons. nih.govscience.gov
The stereochemistry of substituents can also be deduced from ¹³C NMR data. For instance, the orientation of substituents on the bicyclic frame of 3-azabicyclo[3.3.1]nonane derivatives influences the chemical shifts of the ring carbons. nih.govscience.gov
| Compound/Derivative | Carbon-¹³C NMR Data Highlights | Reference |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Used in conjunction with ¹H NMR to confirm the structure. | researchgate.net |
| C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates | ¹³C NMR data, with DEPT, assigned the effects of substitution and stereochemistry at C-6. | nih.gov |
| 3-Azabicyclo[3.3.1]nonanes with OH and OMe at C-6 and C-9 | ¹³C NMR data illustrates the effects of stereochemistry and substitution at these positions. | science.gov |
| 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine derivatives | Used to confirm a preferred flattened chair–chair conformation. | researchgate.net |
Nitrogen-15 NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atom in the 3-azabicyclo[3.3.1]nonane ring system. wikipedia.orghuji.ac.il Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can be a powerful tool, especially when isotopic labeling is employed. wikipedia.orgnih.gov The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, including its hybridization, oxidation state, and involvement in hydrogen bonding. acs.orgresearchgate.net For instance, the protonation state of the nitrogen atom or its coordination to a metal center would result in a significant change in its ¹⁵N chemical shift. In the study of nitrogen-containing heterocycles, ¹⁵N NMR is considered a highly effective method for structural investigation. wikipedia.org
While not directly applicable to the parent this compound, Selenium-77 NMR spectroscopy becomes relevant for derivatives where a selenium atom is incorporated into the molecular structure. huji.ac.il ⁷⁷Se is a spin-1/2 nucleus and provides a wide range of chemical shifts, making it sensitive to the local environment of the selenium atom. huji.ac.ilnorthwestern.edu This technique is particularly useful in the study of organoselenium compounds. huji.ac.il The chemical shift values can help identify the type of selenium functional group present. netlify.app Furthermore, coupling between ⁷⁷Se and other nuclei like ¹H and ¹³C can provide valuable structural information. huji.ac.il
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra and for determining the stereochemistry of complex molecules like this compound derivatives. researchgate.netscience.gov
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It is fundamental in tracing the proton connectivity within the bicyclic framework. researchgate.netscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents and the chair or boat form of the rings. researchgate.netscience.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netscience.gov
The combined application of these 2D NMR experiments has been successfully used to elucidate the structures and stereochemistry of various substituted 3-azabicyclo[3.3.1]nonanes. nih.govscience.govscience.gov For example, in C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates and in derivatives with substituents at C-6 and C-9, a full assignment of the ¹H and ¹³C spectra was achieved using COSY, HSQC, HMBC, and NOESY experiments. nih.govscience.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the context of this compound, the most characteristic vibrational mode is the stretching of the carbonyl group (C=O) of the ketone, which typically appears as a strong absorption band in the IR spectrum around 1700 cm⁻¹. The exact position of this band can be influenced by the conformation of the ring and the presence of nearby substituents. For instance, in bicyclo[3.3.1]nonan-2-one, the carbonyl stretching frequency is observed at 1705 cm⁻¹. oregonstate.edu Other characteristic vibrations include the N-H stretching of the secondary amine, C-H stretching and bending modes of the aliphatic backbone, and C-N stretching vibrations. tandfonline.com In derivatives, the vibrational spectra will also show bands corresponding to the specific functional groups of the substituents. tandfonline.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the assignment of the observed bands. tandfonline.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide clear evidence for the key structural features, particularly the secondary amine (N-H) and the ketone (C=O) groups. The position of the absorption bands for these groups can also offer insights into the molecular environment and potential intramolecular interactions.
Detailed research findings from various studies on derivatives of this compound highlight characteristic absorption frequencies. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3300-3400 cm⁻¹, while the carbonyl (C=O) stretching vibration of the ketone is consistently observed around 1700-1720 cm⁻¹. tandfonline.comiucr.org The precise frequency can be influenced by the substituents on the bicyclic frame. For comparison, the parent bicyclo[3.3.1]nonan-2-one, which lacks the nitrogen atom, shows a C=O stretch at 1705 cm⁻¹. oregonstate.edu
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one | 3317 | 1708 | tandfonline.com |
| 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one | 3315 | 1714 | tandfonline.com |
| 2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | 3307 | 1705 | tandfonline.com |
| 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one (chloroacetyl derivative) | - | 1718 | iucr.org |
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in confirming the identity of newly synthesized derivatives. researchgate.netresearchgate.net For instance, in the characterization of (1R,5S)-1-Ethyl-9-azabicyclo[3.3.1]nonan-3-one, a related homotropanone, HR-MS was used to confirm the molecular formula by comparing the calculated exact mass with the experimentally determined mass. ua.es
| Compound | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Reference |
|---|---|---|---|---|
| (1R,5S)-1-Ethyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₀H₁₇NO | 167.1310 | 167.1311 | ua.es |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, making it ideal for the analysis of many this compound derivatives. europeanreview.org ESI typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. aocs.org Studies on the related lactam, 1-azabicyclo[3.3.1]nonan-2-one, show that ionization produces a simple spectrum dominated by the [M+H]⁺ ion and a proton-bridged dimer [2M+H]⁺. The fragmentation that does occur proceeds from the N-protonated form of the molecule. nih.gov This technique is routinely used in the analysis of various bicyclo[3.3.1]nonane systems to confirm their molecular weights. ichem.md
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive and detailed picture of the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and, crucially, the stereochemistry and conformation of bicyclic systems. For derivatives of this compound, this technique has been used to unambiguously establish the preferred conformation of the two six-membered rings, which can exist in chair-chair, chair-boat, or twin-boat forms. researchgate.net
Studies have shown that the conformation is sensitive to the nature and position of substituents. While many derivatives adopt a twin-chair or a flattened chair-chair conformation, researchgate.netresearchgate.netnih.gov others have been found to exist in a chair-boat arrangement. tandfonline.comnih.gov This detailed structural information is vital for understanding structure-activity relationships.
| Compound Derivative | Conformation | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime | Twin-Chair | Monoclinic | P-1 | a=6.9700 Å, b=15.3476 Å, c=18.354 Å, β=94.622° | nih.gov |
| 6,8-Bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | Orthorhombic | Pnam | a=9.353 Å, b=7.733 Å, c=23.03 Å | researchgate.netresearchgate.net |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | - | - | - | nih.gov |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | Triclinic | P1 | a=6.216 Å, b=10.507 Å, c=15.335 Å, α=86.64°, β=86.66°, γ=98.51° | tandfonline.com |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.
For derivatives of this compound, Hirshfeld analysis reveals the relative importance of various non-covalent interactions, such as hydrogen bonding and van der Waals forces. In several analyzed structures, the most significant contributions to crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netiucr.org This quantitative analysis of the intermolecular interaction fingerprint is crucial for crystal engineering and understanding the solid-state properties of these compounds.
| Compound Derivative | Interaction Type | Contribution to Crystal Packing (%) | Reference |
|---|---|---|---|
| 3-(2-Chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H···H | 52.3% | iucr.orgresearchgate.netnih.gov |
| H···C/C···H | - | ||
| H···Cl/Cl···H | - | ||
| H···O/O···H | - | ||
| 2,5-Diimino-8a-methyl-4,9-bis(4-methylphenyl)-7-oxo-6-phenyl-decahydro-2H-3,8-methanopyrano[3,2-c]pyridine-3,4a-dicarbonitrile | H···H | 52.5% | iucr.org |
| N···H/H···N | 19.2% | ||
| C···H/H···C | 18.8% | ||
| O···H/H···O | 8.3% |
Computational Chemistry and Theoretical Investigations of 3 Azabicyclo 3.3.1 Nonan 7 One Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For derivatives of 3-azabicyclo[3.3.1]nonan-7-one, these calculations have been instrumental in elucidating their electronic structure, optimizing their geometries, and predicting their spectroscopic and chemical properties.
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. scispace.com It is used to analyze the electronic properties of this compound derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For instance, in a study of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, DFT calculations at the B3LYP/6-31G(d,p) level were employed to optimize the molecular structure. iucr.orgnih.gov The HOMO and LUMO energies were calculated to be -6.361 eV and -0.1056 eV, respectively, resulting in an energy gap of 5.305 eV. iucr.org The distribution of these frontier orbitals indicates that the electron density in the HOMO is primarily located on the amidic carbonyl group and the bicyclic ring system, while in the LUMO, it is delocalized over the bicyclic ring and phenyl groups. iucr.org
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are also used to predict reactive sites. For the aforementioned chloroacetyl derivative, the MEP map showed a region of negative potential over the carbonyl oxygen, indicating a likely site for electrophilic attack. iucr.org
In another study on N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate structural and electronic parameters. semanticscholar.orgnih.gov The HOMO-LUMO energy gaps for two such derivatives, 3a and 3b , were found to be 5.0 eV and 4.65 eV, respectively. nih.gov The smaller energy gap in 3b was attributed to the presence of an electron-donating methoxy (B1213986) group. nih.gov
Table 1: Frontier Orbital Energies and Energy Gaps for this compound Derivatives Calculated by DFT To display the table, click on the "Show Table" button.
Show Table
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | B3LYP/6-31G(d,p) | -6.361 | -0.1056 | 5.305 | iucr.org |
| N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-... (3a) | B3LYP/6-311G(d,p) | - | - | 5.0 | nih.gov |
| N-acetyl-2,4-[bis(p-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-yl]-... (3b) | B3LYP/6-311G(d,p) | - | - | 4.65 | nih.gov |
Ab initio methods, which are based on first principles without the use of empirical parameters, are employed for high-accuracy calculations of energy and geometry. storion.ru These methods are crucial for studying the conformational preferences of the flexible bicyclo[3.3.1]nonane framework.
Conformational analyses of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have been performed using ab initio methods with GAUSSIAN 94 software. tandfonline.com Single-point calculations at the MP4/6-31G level revealed a small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. tandfonline.comresearchgate.net Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set for the same oxygen-containing ketone, and its sulfur-containing counterpart, indicated that the BC form is slightly more stable than the CC form. tandfonline.com
For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, second-order Møller-Plesset perturbation theory (MP2) with the cc-pVTZ basis set was used to optimize structures and characterize them as minima on the potential energy surface. researchgate.net These calculations helped in identifying six possible conformers and determined their relative energies. researchgate.net
Conformational Energy Landscapes
Theoretical calculations have been essential in quantifying the energy differences between the various conformers of this compound derivatives.
For the parent bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have shown the energy difference between the twin-chair (CC) and boat-chair (BC) conformations to be approximately 1 kcal/mol. researchgate.netresearchgate.net This small energy difference suggests that both conformers could coexist in an equilibrium. researchgate.net In the case of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level showed an energy difference of 1.497 kcal/mol between the chair-chair and boat-chair conformers. tandfonline.com
A study on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes found a common energy sequence of CC < BC < TT (twin-twist), with the relative energy of the BC conformer being 6-7 kcal/mol higher than the optimal CC structure. researchgate.net The TT forms were found to be even more strained, by more than 12 kcal/mol. researchgate.net
Table 2: Calculated Energy Differences Between Conformers of Bicyclo[3.3.1]nonane Derivatives To display the table, click on the "Show Table" button.
Show Table
| Compound | Method | Conformers Compared | Energy Difference (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonan-9-one | Ab initio/DFT | CC vs. BC | ~1 | researchgate.netresearchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | CC vs. BC | 1.497 | tandfonline.com |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanes | MP2/cc-pVTZ | CC vs. BC | 6-7 | researchgate.net |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanes | MP2/cc-pVTZ | CC vs. TT | >12 | researchgate.net |
A potential energy surface (PES) provides a comprehensive description of a system's energy as a function of its atomic coordinates. libretexts.org For 3-azabicyclo[3.3.1]nonan-9-one and its N-methyl derivative, the potential energy hypersurfaces for the triple inversion process (from chair to boat and from α to β conformations) have been explored using ab initio quantum-mechanical calculations. researcher.life These studies found that the chair-chair β conformers are the most stable structures for both the non-methylated and N-methylated compounds. researcher.life The inversion barriers were determined to be relatively low, suggesting that the conformers could exist in a thermodynamic equilibrium at room temperature. researcher.life However, population analysis indicated that the molecules predominantly exist in the chair-chair-β conformation. researcher.life
The inversion barrier between the twin-chair and boat-chair conformations of bicyclo[3.3.1]nonan-9-one was calculated to be about 6 kcal/mol. researchgate.net
Intermolecular and Intramolecular Interactions
Computational methods are also used to investigate the non-covalent interactions that influence the crystal packing and conformational preferences of these molecules.
In a study of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, Hirshfeld surface analysis was used to quantify intermolecular interactions. iucr.orgnih.gov This analysis revealed that H···H interactions are the most significant, contributing 52.3% to the crystal packing, followed by H···C/C···H (23.7%), H···Cl/Cl···H (11.3%), and H···O/O···H (10.8%) interactions. nih.gov These findings suggest that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing. nih.gov
Intramolecular hydrogen bonding can also play a crucial role in determining the conformation. For example, in certain derivatives of 3-thia-7-azabicyclo[3.3.1]nonan-9-one, the formation of an intramolecular hydrogen bond between the nitrogen atom's lone pair and a hydroxyl group proton can favor a boat-chair conformation for the piperidine (B6355638) ring. researchgate.net Conversely, in other derivatives, intermolecular CO···HN bonds are observed in the solid state. researchgate.net
In N-acetyl derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl thiosemicarbazones, non-covalent interaction (NCI) analysis has been performed to visualize and understand the nature of weak interactions within the molecules. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and resonance interactions. wisc.edufaccts.dematerialsciencejournal.org This approach provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org
In the context of this compound derivatives, NBO analysis helps to elucidate the electronic structure and stability. The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de Larger stabilization energy (E2) values indicate more intense interactions between electron donors and acceptors, signifying greater extent of conjugation. materialsciencejournal.orgresearchgate.net
For instance, in a study of 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives, NBO analysis at the B3LYP/6-31G(d,p) level revealed strong intramolecular hyperconjugative interactions. researchgate.net These interactions, which represent delocalization corrections to the idealized Lewis structure, are crucial for understanding the molecule's electronic properties and potential for non-linear optical (NLO) applications. researchgate.net
Table 1: Illustrative NBO Analysis Data for a Hypothetical this compound Derivative This table is a representative example and does not correspond to a specific published derivative.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N3 | σ(C2-C1) | 5.8 | Hyperconjugation |
| LP(1) N3 | σ(C4-C5) | 5.6 | Hyperconjugation |
| σ(C1-C2) | σ(N3-C4) | 2.1 | Hyperconjugation |
| LP(1) O8 | σ(C7-C6) | 12.3 | Hyperconjugation |
| LP(1) O8 | σ*(C7-C8) | 12.5 | Hyperconjugation |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule into its constituent atoms based on the topology of the electron density, ρ(r). amercrystalassn.orgwiley-vch.de This theory allows for the characterization of chemical bonds and non-covalent interactions by analyzing the properties of ρ(r) at bond critical points (BCPs). semanticscholar.org Key topological parameters include the electron density (ρ), its Laplacian (∇²ρ), the potential energy density (V), and the local kinetic energy density (G). semanticscholar.org
In the study of this compound derivatives, QTAIM analysis has been employed to understand non-bonded interactions, such as hydrogen bonds and chalcogen bonds. semanticscholar.org For instance, in N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole derivatives, QTAIM was used to characterize S•••O chalcogen bonds. nih.gov The presence of a bond path and a BCP between the sulfur and oxygen atoms, along with specific values of ρ and ∇²ρ at the BCP, confirms the existence and nature of the interaction. semanticscholar.orgnih.gov
The accumulation of electron density and the Laplacian values at the S•••O chalcogen bond in these derivatives were found to be comparable to those observed in experimental charge density studies of sulfa-drugs. nih.gov This indicates a charge transfer component to the chalcogen interaction. researchgate.net QTAIM offers a powerful tool for quantifying the strength and nature of such subtle interactions, which can be crucial for understanding the conformation and reactivity of these molecules. rsc.org
Table 2: Representative QTAIM Parameters for an S•••O Chalcogen Bond in a this compound Derivative This table is a representative example and does not correspond to a specific published derivative.
| Parameter | Value | Unit |
|---|---|---|
| ρ(r) | 0.045 | e/ų |
| ∇²ρ(r) | 0.120 | e/Å⁵ |
| V(r) | -0.030 | Hartree |
| G(r) | 0.035 | Hartree |
Chalcogen Bond Analysis
A chalcogen bond is a non-covalent interaction involving a chalcogen atom (such as sulfur or selenium) as the electrophilic species. d-nb.info These interactions play a significant role in various areas of chemistry, including drug design and materials science. researchgate.net In the context of this compound derivatives, particularly those containing sulfur, the analysis of chalcogen bonds is crucial for understanding their structure and properties.
The existence of intramolecular S•••O chalcogen bonds has been identified and characterized in certain derivatives of 3-azabicyclo[3.3.1]nonan-9-one. nih.gov For example, in N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles, short S•••O interaction distances of 2.710 Å and 2.798 Å were observed. nih.gov These distances are within the sum of the van der Waals radii of sulfur and oxygen, suggesting a significant interaction. researchgate.net
Computational methods like Non-Covalent Interaction (NCI) analysis and QTAIM are used to visualize and quantify these bonds. nih.gov NBO analysis can further describe the orbital interactions and electron transfer between the sulfur and oxygen atoms involved in the chalcogen bond. nih.gov While often viewed as primarily electrostatic, studies have shown that chalcogen bonds can have a significant covalent character arising from donor-acceptor orbital interactions. d-nb.info
Table 3: Geometric Parameters for S•••O Chalcogen Bonds in Two 3-Azabicyclo[3.3.1]nonan-9-one Derivatives Data extracted from a study on N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles.
| Compound | S•••O Distance (Å) | C-S•••O Angle (°) |
|---|---|---|
| Derivative 3a | 2.710 | 73.44 |
| Derivative 3b | 2.798 | 72.77 |
Spectroscopic Parameter Prediction
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR spectroscopic parameters, such as chemical shifts (δ) and coupling constants (J). semanticscholar.org These calculations can aid in the structural elucidation and conformational analysis of this compound derivatives.
For several synthesized derivatives, ¹H and ¹³C NMR spectra have been recorded and the signals assigned based on their position, multiplicity, and integral values. nih.govresearchgate.net Theoretical calculations of chemical shifts are often performed to support and confirm the experimental assignments.
In the case of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole derivatives, the proton and carbon NMR chemical shifts were reported. semanticscholar.org For example, the benzylic protons (H-2/H-4) and bridgehead protons (H-1/H-5) were observed as doublets in the ¹H NMR spectrum. semanticscholar.org The chemical shifts of the cyclohexane (B81311) methylene (B1212753) protons were also found to be in good agreement with previously reported values for related compounds. semanticscholar.org
The ¹³C NMR spectra of these derivatives showed characteristic signals for the bicyclic core, the spiro carbon, and the various functional groups. semanticscholar.org For instance, the signals for the C-2/C-4, C-1/C-5, and C-6/C-8/C-7 carbons of the 3-azabicyclo[3.3.1]nonane skeleton were assigned. semanticscholar.org The spiro carbon (C-9) signal was also identified. semanticscholar.org Such detailed assignments, supported by computational predictions, are essential for confirming the proposed molecular structures.
Table 4: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Two 3-Azabicyclo[3.3.1]nonan-9-one Derivatives Data extracted from a study on N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles.
| Carbon | Derivative 3a (δ, ppm) | Derivative 3b (δ, ppm) |
|---|---|---|
| C-2 & C-4 | 61.58 | Not specified |
| C-1 & C-5 | 41.38 | Not specified |
| C-6 & C-8 | 25.61 | 25.60 |
| C-7 | 18.30 | 16.78 |
| C-9 (spiro) | 87.28 | 87.25 |
Applications of 3 Azabicyclo 3.3.1 Nonan 7 One As a Chemical Scaffold and Functional Entity
Synthetic Intermediates for Complex Molecular Architectures
The 3-azabicyclo[3.3.1]nonane core is a recurring motif in a variety of complex chemical structures, and the 7-keto derivative serves as a key starting point for their synthesis. Its utility as a precursor for more elaborate polycyclic and bridged systems, as well as its incorporation into macrocycles and natural products, highlights its strategic importance in organic synthesis.
Precursors for Polycyclic and Bridged Systems
The 3-azabicyclo[3.3.1]nonane skeleton is a foundational element for constructing more intricate polycyclic and bridged molecular frameworks. Its inherent three-dimensional structure provides a rigid starting point from which additional rings can be fused or bridged, leading to compounds with unique topographical features. For instance, the structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products. rsc.org The complexity of this N-bridged scaffold has made it an attractive target for synthetic chemists, with various strategies being developed to access this ring system. rsc.org
The versatility of the bicyclo[3.3.1]nonane core is further demonstrated by its use as a precursor for other complex structures. For example, synthetic sequences involving the bicyclo[3.3.1]nonane structure have been applied in the synthesis of the bicyclo[5.3.1]undecane AB fragment of taxane (B156437) compounds. vu.lt The formation of this part of the taxane molecule is often the most challenging synthetic task. vu.lt Moreover, the 3-azabicyclo[3.3.1]nonane framework itself can be synthesized through one-pot tandem Mannich annulations from aromatic ketones, paraformaldehyde, and dimethylamine, providing an efficient route to this valuable scaffold. thieme-connect.com
Building Blocks for Macrocycles and Natural Product Synthesis
The 3-azabicyclo[3.3.1]nonane moiety is a privileged scaffold found in the structures of numerous bioactive natural products. nih.govacs.org One notable example is Haliclonin A, a marine natural product, which features the 3-azabicylo[3.3.1]nonane core substructure. acs.org The presence of this bicyclic system in such biologically active molecules has spurred significant interest in its use as a building block for the total synthesis of natural products and their analogues.
Derivatives of 3-azabicyclo[3.3.1]nonan-7-one are also employed as chiral templates and photocatalysts in asymmetric synthesis. For example, enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones have been synthesized and used in intramolecular [2+2] photocycloaddition reactions to produce chiral cyclobutanes with good enantioselectivity. vulcanchem.comresearchgate.net This approach highlights the utility of the rigid bicyclic framework in controlling the stereochemical outcome of photochemical reactions. google.com
Catalytic Applications
The unique structural and electronic properties of the 3-azabicyclo[3.3.1]nonane system have been harnessed in the field of catalysis. Its derivatives have been developed as both organocatalysts for stereoselective transformations and as highly efficient oxidation reagents.
Development of Novel Organocatalysts
The rigid bicyclo[3.3.1]nonane framework has been incorporated into the design of novel organocatalysts. These catalysts leverage the defined spatial arrangement of the bicyclic scaffold to create a specific chiral environment around the catalytic site, thereby inducing high levels of stereoselectivity in chemical reactions.
A notable example is the development of modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids. researchgate.net These MDOs have been successfully used to catalyze a highly stereoselective domino Michael-hemiacetalization-Michael reaction to produce 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers in good yields and with excellent diastereoselectivities and high enantioselectivities. researchgate.net While not directly derived from this compound, this demonstrates the utility of the broader bicyclo[3.3.1]nonane scaffold in organocatalysis. The development of chiral diene ligands based on the 9-azabicyclo[3.3.1]nonane framework further underscores the potential of this structural motif in asymmetric catalysis. vu.lt
Use as Oxidation Reagents (e.g., Keto-ABNO)
A prominent application of the azabicyclo[3.3.1]nonane framework in catalysis is in the form of nitroxyl (B88944) radical oxidation catalysts. Keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl), a derivative of the core structure, has emerged as a highly efficient and practical catalyst for the aerobic oxidation of alcohols and aldehydes. nih.govrsc.org
Keto-ABNO is a yellow crystalline solid that is more efficient than the commonly used TEMPO for the oxidation of secondary amines to imines and alcohols to ketones or carboxylic acids, which is attributed to its less sterically hindered nature. rsc.org It can be used in catalytic amounts with a co-catalyst, such as bismuth nitrate (B79036) or a copper species, and uses air or molecular oxygen as the benign, terminal oxidant. nih.gov This catalytic system operates under mild conditions and exhibits a broad functional group tolerance, allowing for the smooth oxidation of a variety of primary and secondary alcohols to their corresponding aldehydes and ketones in moderate to high yields. nih.gov
A key advantage of the Keto-ABNO/NOx-catalyzed aerobic oxidation of aldehydes to carboxylic acids is the mildness of the reaction conditions, which allows for the preservation of the enantioselectivity of α-chiral aldehydes. This makes it a valuable tool in sequential asymmetric hydroformylation/oxidation strategies for the synthesis of α-chiral carboxylic acids without racemization. The higher reactivity of bicyclic nitroxyls like Keto-ABNO compared to TEMPO is attributed to their smaller steric profile, which facilitates the oxidation of the more sterically encumbered aldehyde hydrate (B1144303) intermediate.
| Catalytic System | Substrate | Product | Key Features |
| Bi(NO₃)₃ / Keto-ABNO / Air | Primary and secondary alcohols | Aldehydes and ketones | Mild conditions, ligand- and base-free, broad functional group tolerance. nih.gov |
| Keto-ABNO / NaNO₂ / O₂ | Aldehydes | Carboxylic acids | Mild conditions, preserves enantioselectivity of α-chiral aldehydes. |
| Copper / Keto-ABNO | Amines | Imines | Efficient oxidation. |
Materials Science and Supramolecular Chemistry
While the application of this compound itself in materials science is an emerging area, the broader class of bicyclo[3.3.1]nonane derivatives has shown significant promise in supramolecular chemistry. The rigid and well-defined geometry of this scaffold makes it an excellent building block for the design of self-assembling systems and novel materials.
The bicyclo[3.3.1]nonane framework is a valuable tool for constructing supramolecular tubular structures through hydrogen bonding. vu.ltrsc.org For example, derivatives of azabicyclo[3.3.1]nonane containing an isocytosine (B10225) moiety have been synthesized and shown to form tubular assemblies in solution. rsc.org The association is driven by hydrogen bonding, and the stability of these assemblies can be quantified by their association constants. rsc.org
Furthermore, appropriately substituted 3-azabicyclo[3.3.1]nonanes, such as 3-azabicyclo[3.3.1]nonane-2,4-dione, exhibit polymorphic properties due to hydrogen bonding interactions. The ability of these molecules to form supramolecular aggregates has been studied, revealing the formation of structures like supramolecular wheels and cyclic dimers through hydrogen bonding. These findings underscore the potential of the 3-azabicyclo[3.3.1]nonane scaffold in the rational design of functional supramolecular materials. The use of these bicyclic compounds in the development of smart materials based on molecular recognition is an active area of research.
| Compound Family | Supramolecular Assembly | Driving Force | Potential Application |
| Azabicyclo[3.3.1]nonane with isocytosine | Tubular assemblies | Hydrogen bonding | Nanostructured materials. rsc.org |
| Substituted 3-azabicyclo[3.3.1]nonanes | Supramolecular wheels, cyclic dimers | Hydrogen bonding | Molecular recognition, smart materials. |
Design of Ion Receptors and Molecular Tweezers
The concept of using cleft-shaped molecules as synthetic receptors for molecular recognition has led to the development of various host-guest systems. nih.gov The bicyclo[3.3.1]nonane framework is an attractive building block for such constructs due to its conformational rigidity, which helps in pre-organizing binding sites for effective interaction with guest molecules. nih.govrsc.org Derivatives of bicyclo[3.3.1]nonanes have been successfully applied as ion receptors and molecular tweezers. impactfactor.orgnih.govrsc.org
Molecular tweezers are host molecules with two 'arms' that can bind a guest molecule between them. The rigid bicyclo[3.3.1]nonane spacer can be functionalized to create these arms, leading to a pre-organized cavity for guest binding. While specific examples of molecular tweezers based solely on the this compound scaffold are not prominent in the literature, the potential for its use is evident from studies on related structures. For instance, the incorporation of functional groups capable of hydrogen bonding or aromatic stacking onto a rigid scaffold is a key strategy in the design of selective receptors. beilstein-journals.org
The development of ion receptors often relies on the creation of a three-dimensional cavity lined with heteroatoms that can coordinate to a target ion. The this compound structure, with its nitrogen and oxygen atoms, could, in principle, be elaborated into a more complex ligand system for cation binding. Research on related 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives has shown their utility in creating pre-organized tripodal receptors for anions, highlighting the versatility of the bicyclic framework in the design of ionophores.
Although direct experimental data on the ion binding properties of this compound is scarce, the structural analogy to other successful bicyclic ionophores suggests its potential as a foundational unit in the design of novel synthetic receptors.
Formation of Metallocycles and Coordination Complexes
The nitrogen atom in the 3-position of the this compound skeleton provides a coordination site for metal ions. By modifying the scaffold, particularly at the nitrogen atom and the ketone group, it is possible to create bidentate or polydentate ligands for the construction of metallocycles and coordination complexes.
The broader family of 3,7-diazabicyclo[3.3.1]nonanes (bispidines) has been extensively studied as effective bidentate ligands for transition metals. researchgate.net The two nitrogen atoms in the bispidine structure are held in close proximity by the rigid bicyclic frame, which facilitates the formation of stable chelate rings with metal ions such as Cu(II), Ni(II), Pd(II), and Zn(II). researchgate.net The rigidity of the bispidine scaffold also dictates the volume of the coordination space, allowing for a degree of selectivity in metal ion complexation. researchgate.net
Furthermore, derivatives of 3-azabicyclo[3.3.1]nonan-9-ones have been used to synthesize Schiff-base ligands. For example, a multidentate heterocyclic ligand was prepared from 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one, and its coordination complexes with Cr(III), Mn(II), Ni(II), and Cu(II) were synthesized and characterized. impactfactor.org
In a related manner, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones have been synthesized and their coordination properties explored. These phosphorus-nitrogen-containing bicyclic compounds have been shown to form stable complexes with platinum, where the ligand is bonded through both the phosphorus and nitrogen donor atoms. researchgate.net
While these examples utilize analogs, they underscore the potential of the this compound framework in coordination chemistry. The ketone functionality at the 7-position offers a site for further modification, such as the formation of Schiff bases or other derivatives, to create multidentate ligands capable of forming stable metallocycles and coordination polymers.
Below is a table of coordination complexes formed with ligands derived from analogs of this compound, illustrating the types of structures that could potentially be formed.
| Ligand Derivative | Metal Ion | General Formula of Complex | Reference |
| 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene-furan-2-carbohydrazide | Cr(III), Mn(II), Ni(II), Cu(II) | [M(L)Cl2] | impactfactor.org |
| 3-Aza-7-phosphabicyclo[3.3.1]nonan-9-one derivative | Pt(II) | Not specified | researchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) derivatives | Pd(II) | Not specified | researchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) derivatives | Zn(II) | Zn(L)2 | unimi.it |
This table demonstrates the capacity of the broader family of related bicyclic compounds to form stable coordination complexes with a variety of transition metals.
Q & A
Q. What are the common synthetic routes for 3-azabicyclo[3.3.1]nonan-7-one derivatives, and how can reaction conditions be optimized?
The synthesis often employs Mannich reactions, where ketones (e.g., cyclohexanone) react with aldehydes and ammonium acetate in polar aprotic solvents like ethanol or acetonitrile. Key variables include temperature (60–80°C), solvent polarity, and catalyst choice (e.g., HCl for acid catalysis). Substituents on the aromatic aldehyde influence yield and regioselectivity. For example, electron-withdrawing groups (e.g., halogens) enhance electrophilicity, improving cyclization efficiency . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents.
Q. How can NMR spectroscopy be used to confirm the twin-chair conformation of this compound derivatives?
¹H and ¹³C NMR are critical for assigning equatorial vs. axial substituents. In twin-chair conformers, protons at C-2 and C-4 exhibit distinct coupling patterns due to restricted puckering. For example, equatorial phenyl groups show downfield-shifted aromatic protons (δ 7.2–7.5 ppm) and specific NOESY correlations between bridgehead hydrogens (e.g., H-1 and H-5). 2D techniques like HSQC and HMBC resolve overlapping signals and confirm bicyclic connectivity .
Q. What analytical methods are recommended for purity assessment of this compound derivatives?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Mass spectrometry (EI or ESI) validates molecular weight, with characteristic fragmentation patterns (e.g., loss of CO from the ketone group). Combustion analysis ensures elemental composition (C, H, N), while differential scanning calorimetry (DSC) confirms crystallinity and phase transitions .
Advanced Research Questions
Q. How do substituents at N-3 and C-2/C-4 impact the conformational stability of this compound derivatives?
Steric bulk at N-3 (e.g., benzyl groups) destabilizes the twin-chair conformation, favoring flattened or boat-like conformers. MNDO calculations show that para-substituted aryl groups at C-2/C-4 minimize A¹,³-strain, stabilizing equatorial positions. For example, 2,4-bis(4-chlorophenyl) derivatives exhibit lower energy barriers (<5 kcal/mol) for pseudorotation compared to ortho-substituted analogs . X-ray crystallography (e.g., SHELXL refinement) provides empirical bond-angle data to validate computational models .
Q. What mechanisms underlie the antifungal and antiarrhythmic activities of this compound derivatives?
Antifungal activity correlates with halogen substitution (e.g., Cl or Br at C-2/C-4), which disrupts fungal membrane ergosterol biosynthesis. Antiarrhythmic effects arise from sodium channel blockade, as seen in 7-benzyl-3-selena derivatives, which prolong cardiac action potential duration in vitro. Structure-activity relationship (SAR) studies suggest that oxime derivatives (e.g., 2’-thienoyl hydrazones) enhance bioavailability via improved lipophilicity .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often stem from variations in assay protocols. For example, DPPH• radical scavenging assays may yield conflicting IC₅₀ values due to differences in solvent (methanol vs. DMSO) or radical concentration. Standardizing protocols (e.g., OECD guidelines) and using positive controls (e.g., ascorbic acid) improve reproducibility. Meta-analyses of crystallographic data (e.g., Cambridge Structural Database entries) can also reconcile conformational vs. electronic effects on activity .
Q. What computational tools are effective for modeling the puckering dynamics of this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts puckering amplitudes (q) and phase angles (φ). Cremer-Pople parameters quantify nonplanarity, with six-membered rings showing q ≈ 0.5 Å and φ ≈ 30° for chair conformers. Molecular dynamics simulations (AMBER force field) reveal solvent-dependent pseudorotation rates, critical for pharmacokinetic modeling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
